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molecular formula C7H9NO3 B1339410 4-cyanotetrahydro-2H-pyran-4-carboxylic acid CAS No. 848821-06-7

4-cyanotetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B1339410
M. Wt: 155.15 g/mol
InChI Key: RCLMLYLFDJEUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09145415B2

Procedure details

To a solution of 4-cyanotetrahydro-2H-pyrane-4-carboxylic acid (1.69 g) synthesized according to the method described in Journal of the American Chemical Society, 1942, vol. 64, p. 1672 in tetrahydrofuran (20 mL) and tert-butanol (80 mL), diphenylphosphonyl azide (2.32 mL) and triethylamine (1.51 mL) were added at room temperature, and the mixture was stirred at 80° C. for 3 hours. The reaction mixture was cooled to room temperature, and then ethyl acetate and saturated aqueous sodium chloride were added. The organic layer was separated, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent, 100 to 0% hexane in ethyl acetate) to obtain tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate (G14, 1.38 g).
Quantity
1.69 g
Type
reactant
Reaction Step One
Quantity
2.32 mL
Type
reactant
Reaction Step Two
Quantity
1.51 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1(C(O)=O)[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1)#[N:2].C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:19])=CC=1.C([N:31]([CH2:34]C)CC)C.[Cl-].[Na+].[C:38]([OH:42])([CH3:41])([CH3:40])[CH3:39]>O1CCCC1.C(OCC)(=O)C>[C:1]([C:3]1([NH:31][C:34](=[O:19])[O:42][C:38]([CH3:41])([CH3:40])[CH3:39])[CH2:4][CH2:5][O:6][CH2:7][CH2:8]1)#[N:2] |f:3.4|

Inputs

Step One
Name
Quantity
1.69 g
Type
reactant
Smiles
C(#N)C1(CCOCC1)C(=O)O
Step Two
Name
Quantity
2.32 mL
Type
reactant
Smiles
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N=[N+]=[N-]
Name
Quantity
1.51 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(C)(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography (eluent, 100 to 0% hexane in ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C1(CCOCC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.38 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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